Cinolazepam

Vue d'ensemble

Description

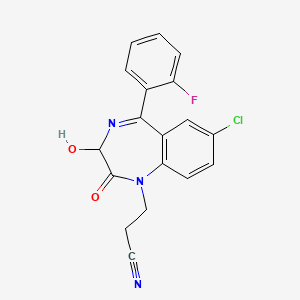

Le cinolazepam est un dérivé de la benzodiazépine commercialisé sous le nom de marque Gerodorm. Il possède des propriétés anxiolytiques, anticonvulsivantes, sédatives et relaxantes musculaires squelettiques. En raison de ses fortes propriétés sédatives, il est principalement utilisé comme hypnotique. Le this compound a été breveté en 1978 et a été mis en circulation médicale en 1992 .

Applications De Recherche Scientifique

Cinolazepam has various scientific research applications, including:

Chemistry: Used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.

Biology: Investigated for its effects on the central nervous system and its potential as a sedative and anxiolytic agent.

Medicine: Used in clinical studies to evaluate its efficacy and safety as a hypnotic and anxiolytic drug.

Industry: Employed in the development of new benzodiazepine derivatives with improved pharmacological properties

Mécanisme D'action

Target of Action

Cinolazepam primarily targets the GABA (A) Receptor . This receptor is a key player in the central nervous system, where it mediates inhibitory neurotransmission .

Mode of Action

This compound interacts with its target by binding to central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, leading to increased inhibition of the ascending reticular activating system . This process blocks the cortical and limbic arousal that occurs following stimulation of the reticular pathways .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the GABAergic system. By enhancing the effects of GABA, this compound increases inhibitory neurotransmission, which can lead to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects .

Pharmacokinetics

This compound exhibits high bioavailability following oral administration, with values ranging from 90-100% . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABAergic neurotransmission. This can lead to a decrease in neuronal excitability and an overall calming effect on the nervous system . Clinically, this manifests as reduced anxiety, prevention of seizures, and improved sleep .

Analyse Biochimique

Biochemical Properties

Cinolazepam interacts with central benzodiazepine receptors, which in turn interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .

Cellular Effects

This compound, through its interaction with GABA receptors, influences cell function by increasing the inhibition of the ascending reticular activating system . This leads to a decrease in cortical and limbic arousal, thereby exerting its sedative and anxiolytic effects .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to central benzodiazepine receptors . This binding interaction allows this compound to interact allosterically with GABA receptors . The result is a potentiation of the effects of the inhibitory neurotransmitter GABA .

Metabolic Pathways

This compound is metabolized in the liver, and its metabolites are excreted in the urine .

Transport and Distribution

It is known that this compound is orally administered and has a bioavailability of 90-100% .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le cinolazepam est synthétisé par un processus en plusieurs étapes impliquant la formation d'une structure de base de la 1,4-benzodiazépinone. La voie de synthèse implique généralement les étapes suivantes :

Formation de la structure de base de la 1,4-benzodiazépinone : Cela implique la réaction d'un cycle benzénique substitué avec un cycle diazépine pour former la structure de base.

Introduction de substituants : Divers substituants, tels que des groupes chloro, fluoro et cyanoéthyle, sont introduits dans la structure de base par des réactions de substitution nucléophile.

Hydroxylation : L'introduction d'un groupe hydroxyle en position 3 de la structure de base de la benzodiazépinone est obtenue par des réactions d'oxydation.

Méthodes de production industrielle

La production industrielle du this compound implique une mise à l'échelle de la voie de synthèse décrite ci-dessus. Le processus est optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions réactionnelles telles que la température, la pression et le pH. Le produit final est purifié par des techniques de cristallisation et de recristallisation pour obtenir du this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Le cinolazepam subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle en position 3 peut être oxydé pour former une cétone.

Réduction : Le groupe nitro sur le cycle benzénique peut être réduit en amine.

Substitution : Les substituants chloro et fluoro peuvent subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) et le dihydrogène (H₂) en présence d'un catalyseur sont utilisés.

Substitution : Des nucléophiles tels que le méthylate de sodium (NaOCH₃) et le tert-butylate de potassium (KOtBu) sont utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Formation d'une cétone en position 3.

Réduction : Formation d'une amine à partir du groupe nitro.

Substitution : Remplacement des groupes chloro et fluoro par d'autres nucléophiles.

Applications de recherche scientifique

Le this compound a diverses applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des dérivés de la benzodiazépine et de leurs propriétés chimiques.

Biologie : Étudié pour ses effets sur le système nerveux central et son potentiel en tant qu'agent sédatif et anxiolytique.

Médecine : Utilisé dans des études cliniques pour évaluer son efficacité et sa sécurité en tant que médicament hypnotique et anxiolytique.

Industrie : Employé dans le développement de nouveaux dérivés de la benzodiazépine avec des propriétés pharmacologiques améliorées

Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs centraux de la benzodiazépine, qui interagissent de manière allostérique avec les récepteurs de l'acide gamma-aminobutyrique (GABA). Cela potentialise les effets du neurotransmetteur inhibiteur GABA, augmentant l'inhibition du système réticulaire activateur ascendant et bloquant l'éveil cortical et limbique qui survient après la stimulation des voies réticulaires .

Comparaison Avec Des Composés Similaires

Le cinolazepam est comparé à d'autres dérivés de la benzodiazépine, tels que :

Diazepam : Propriétés anxiolytiques et sédatives similaires, mais avec des profils pharmacocinétiques différents.

Clonazepam : Utilisé principalement pour ses propriétés anticonvulsivantes, tandis que le this compound est utilisé comme hypnotique.

Lorazepam : Propriétés anxiolytiques similaires, mais avec une durée d'action plus courte que le this compound.

Le this compound est unique en raison de ses fortes propriétés sédatives, ce qui le rend particulièrement efficace comme hypnotique .

Propriétés

IUPAC Name |

3-[7-chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-3H-1,4-benzodiazepin-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O2/c19-11-6-7-15-13(10-11)16(12-4-1-2-5-14(12)20)22-17(24)18(25)23(15)9-3-8-21/h1-2,4-7,10,17,24H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXMYHMKTCNRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCC#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868372 | |

| Record name | Cinolazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinolazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.20e-02 g/L | |

| Record name | Cinolazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cinolazepam binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways. | |

| Record name | Cinolazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

75696-02-5 | |

| Record name | Cinolazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75696-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinolazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075696025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinolazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinolazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINOLAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68P0556B0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cinolazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

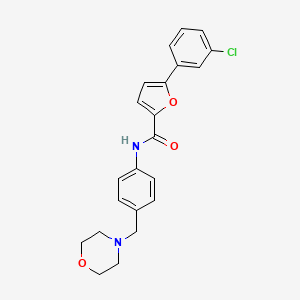

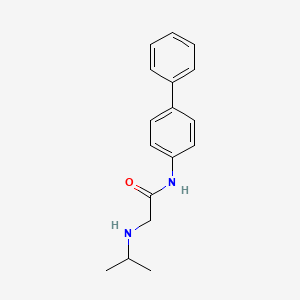

Feasible Synthetic Routes

Q1: What is the chemical structure of Cinolazepam?

A2: this compound is chemically described as 1-(2-Cyanoethyl)-7-chloro-3-hydroxy-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. [] Unfortunately, the provided research papers do not detail its molecular weight or spectroscopic data.

Q2: Can you elaborate on the use of this compound in sleep studies involving traffic noise?

A3: In a study employing simulated traffic noise to induce situational insomnia, this compound demonstrated efficacy in improving sleep maintenance. [] Subjects receiving 40mg of this compound displayed increased sleep efficiency, reduced wake time, and fewer awakenings compared to the placebo group. [] This suggests potential benefits for individuals experiencing sleep disturbances due to environmental noise.

Q3: What analytical techniques have been employed to study this compound?

A4: Researchers have successfully utilized polarography to investigate the electrochemical behavior of this compound. [] This technique proved valuable for analyzing this compound tablets, with results comparable to HPLC analysis. [] Further research into the electrochemical reduction mechanism of this compound is ongoing.

Q4: Are there any known safety concerns associated with this compound?

A5: While this compound demonstrably improves sleep parameters, research highlights the occurrence of adverse events, primarily related to the central nervous system. [] Dizziness and drowsiness were the most frequently reported side effects, even with short-term use. [] Therefore, careful consideration of potential risks and benefits is crucial before prescribing this compound.

Q5: What is the current understanding of this compound metabolism in humans?

A6: While specific details on this compound metabolism are limited in the provided research, advanced techniques like high-resolution mass spectrometry are being explored to elucidate its metabolic pathways in human hepatocytes. [] This research aims to identify specific metabolites and differentiate this compound intake from other benzodiazepines in urine samples, contributing to a more comprehensive understanding of its pharmacokinetic profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1668989.png)

![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid](/img/structure/B1668990.png)

![4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B1668992.png)

![N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1669000.png)

![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B1669001.png)